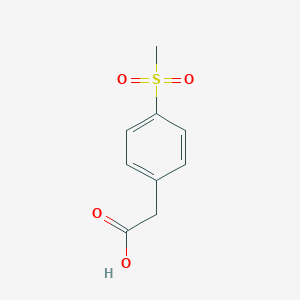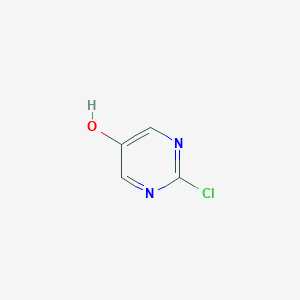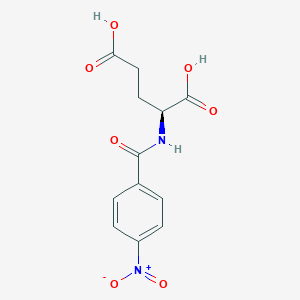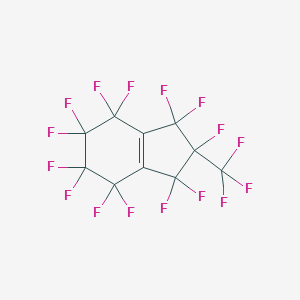
1,1,2,3,3,4,4,5,5,6,6,7,7-Tridecafluoro-2-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] is a fluorinated organic compound known for its unique structural properties and high stability. This compound belongs to the class of perfluorocycloalkanes, which are characterized by the presence of fully fluorinated carbon rings. The high degree of fluorination imparts exceptional chemical and thermal stability, making these compounds valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] typically involves the electrochemical fluorination of decalin or naphthalene. This process is carried out in two stages:
Mild Fluorination: The initial stage involves the partial fluorination of the starting material under mild conditions to protect the carbon chain.
Complete Fluorination: The second stage involves treating the partially fluorinated mixture with molecular fluorine to achieve complete fluorination. .
Industrial Production Methods
In industrial settings, the purification of perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] from closely boiling impurities is achieved through heteroazeotropic distillation. The addition of acetone as a separating agent significantly enhances the efficiency of the distillation process, allowing for the production of high-purity perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] with a purity higher than 99.8% .
Chemical Reactions Analysis
Types of Reactions
Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] primarily undergoes substitution reactions due to the presence of highly stable carbon-fluorine bonds. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in substitution reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile used. For example, the reaction with amines can yield perfluoroalkylamines, while the reaction with alcohols can produce perfluoroalkyl ethers .
Scientific Research Applications
Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a solvent and reagent in various chemical reactions, particularly in fluorine chemistry.
Biology: Employed in the study of biological systems due to its inert nature and ability to dissolve gases.
Medicine: Investigated for use in medical imaging and as a component in blood substitutes.
Industry: Utilized in the production of high-performance materials, including lubricants and coatings
Mechanism of Action
The mechanism by which perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] exerts its effects is primarily related to its high stability and inertness. The compound’s molecular targets and pathways are not well-defined due to its limited reactivity. its ability to dissolve gases and interact with biological membranes makes it a valuable tool in various applications .
Comparison with Similar Compounds
Similar Compounds
Perfluorodecalin: Another perfluorocycloalkane with similar stability and applications.
Perfluoromethylcyclohexane: Known for its use in industrial applications due to its high stability.
Uniqueness
Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its high degree of fluorination and bicyclic structure make it particularly valuable in applications requiring high stability and inertness .
Properties
CAS No. |
112754-13-9 |
|---|---|
Molecular Formula |
C10F16 |
Molecular Weight |
424.08 g/mol |
IUPAC Name |
1,1,2,3,3,4,4,5,5,6,6,7,7-tridecafluoro-2-(trifluoromethyl)indene |
InChI |
InChI=1S/C10F16/c11-3(12)1-2(4(13,14)7(3,19)10(24,25)26)6(17,18)9(22,23)8(20,21)5(1,15)16 |
InChI Key |
YSIICTZDCHXGAR-UHFFFAOYSA-N |
SMILES |
C12=C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)C(C(C(C2(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C12=C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)C(C(C(C2(F)F)(F)F)(F)F)(F)F |
Synonyms |
1,1,2,3,3,4,4,5,5,6,6,7,7-Tridecafluoro-2-(trifluoromethyl)-2,3,4,5,6, 7-hexahydro-1H-indene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


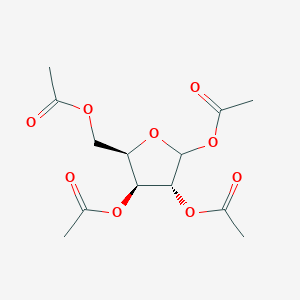
![2-Oxa-7-azaspiro[3.5]nonane](/img/structure/B58213.png)
![5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid](/img/structure/B58215.png)
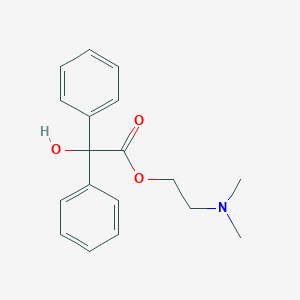
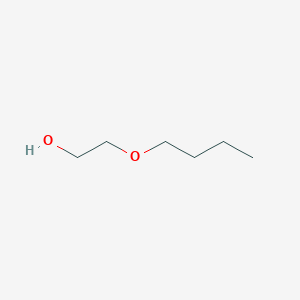
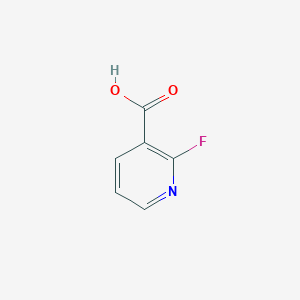
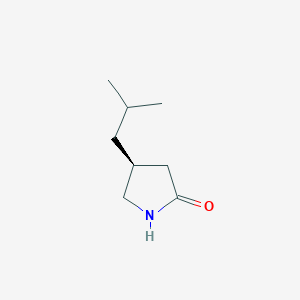
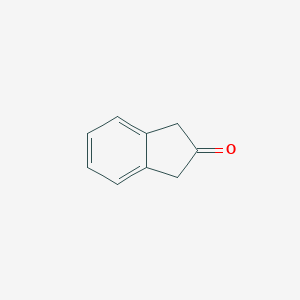
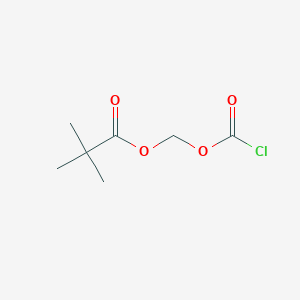
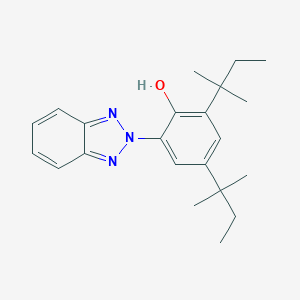
![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(dimethylamino)-5-oxopentanoic acid](/img/structure/B58247.png)
